molecular formula C18H32N4O10 B604948 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane CAS No. 2086689-05-4

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane

Cat. No.: B604948
CAS No.: 2086689-05-4
M. Wt: 464.47
InChI Key: NIEBYMXGDWQDQN-UHFFFAOYSA-N
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Description

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is a compound that features a polyethylene glycol (PEG) spacer arm, an azide group, and carboxyl groups. This compound is often used in bioconjugation and click chemistry due to its ability to form stable triazole linkages when reacted with alkynes. The hydrophilic PEG spacer enhances solubility in aqueous media, making it a versatile reagent in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane typically involves the following steps:

    PEGylation: The initial step involves the PEGylation of a suitable amine precursor to introduce the PEG spacer arm.

    Amidation: The final step involves amidation reactions to introduce the amido and carboxyl groups.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane undergoes various chemical reactions, including:

    Click Chemistry: The azide group reacts with alkynes to form stable triazole linkages.

    Amidation: The amido groups can participate in further amidation reactions.

    Esterification: The carboxyl groups can undergo esterification reactions.

Common Reagents and Conditions

    Click Chemistry: Copper(I) catalysts are commonly used to facilitate the reaction between the azide group and alkynes.

    Amidation: Carbodiimides such as EDC or DCC are used as coupling agents.

    Esterification: Alcohols and acid catalysts are used for esterification reactions.

Major Products

    Triazole Linkages: Formed through click chemistry.

    Amides: Resulting from amidation reactions.

    Esters: Formed through esterification reactions.

Scientific Research Applications

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane has a wide range of scientific research applications:

    Chemistry: Used in the synthesis of complex molecules through click chemistry.

    Biology: Employed in bioconjugation to label biomolecules such as proteins and nucleic acids.

    Medicine: Utilized in drug delivery systems to enhance the solubility and stability of therapeutic agents.

    Industry: Applied in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of 2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane primarily involves its ability to form stable triazole linkages through click chemistry. The azide group reacts with alkynes in the presence of a copper(I) catalyst, resulting in the formation of a triazole ring. This reaction is highly specific and efficient, making it a valuable tool in various scientific applications.

Comparison with Similar Compounds

Similar Compounds

    Azido-PEG3-amine: Contains an azide group and a primary amine group.

    Azido-PEG4-NHS ester: Features an azide group and an NHS ester group.

    Amino-PEG3-azide: Contains an amino group and an azide group.

Uniqueness

2-(Azido-PEG3-amido)-1,3-bis(carboxylethoxy)propane is unique due to its combination of azide, amido, and carboxyl groups, along with the PEG spacer arm. This combination allows for versatile reactivity and solubility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

3-[2-[3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoylamino]-3-(2-carboxyethoxy)propoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N4O10/c19-22-20-4-8-29-10-12-30-11-9-28-5-1-16(23)21-15(13-31-6-2-17(24)25)14-32-7-3-18(26)27/h15H,1-14H2,(H,21,23)(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIEBYMXGDWQDQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCOCCN=[N+]=[N-])C(=O)NC(COCCC(=O)O)COCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N4O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201112385
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086689-05-4
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086689-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[[15-azido-2-[(2-carboxyethoxy)methyl]-4-oxo-7,10,13-trioxa-3-azapentadec-1-yl]oxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201112385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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